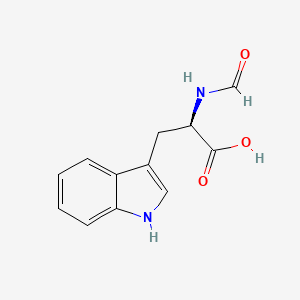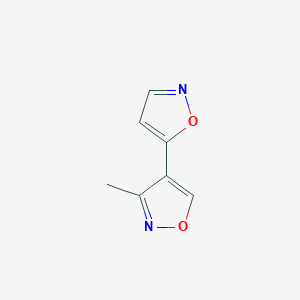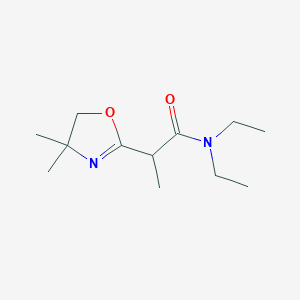
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide is a chemical compound with a unique structure that includes an oxazoline ring and a propanamide group
Vorbereitungsmethoden
The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide typically involves the reaction of diethylamine with a suitable oxazoline precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide can be compared with other similar compounds, such as:
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)pyridine: This compound also contains an oxazoline ring but differs in its overall structure and applications.
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: This compound has a similar oxazoline ring but includes a quinoline moiety, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-N,N-diethylpropanamide |
InChI |
InChI=1S/C12H22N2O2/c1-6-14(7-2)11(15)9(3)10-13-12(4,5)8-16-10/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
CLJXQMQVTUANGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(C)C1=NC(CO1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)

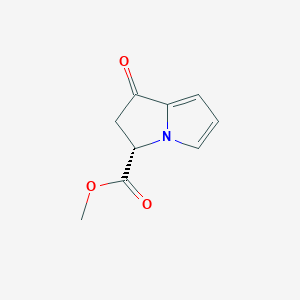
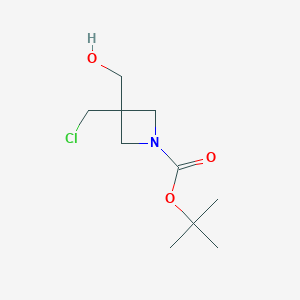
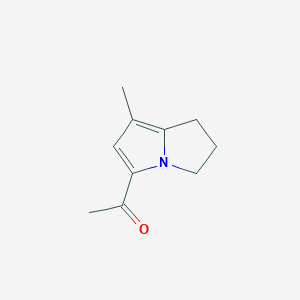



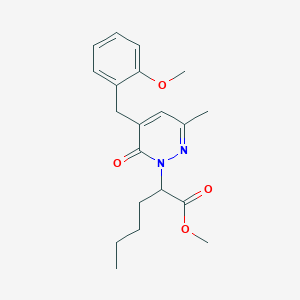

![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
